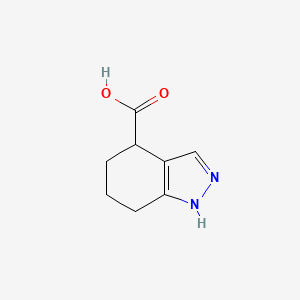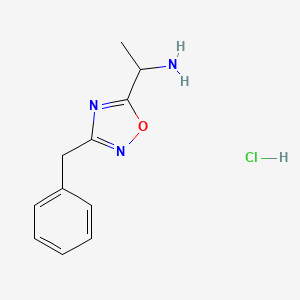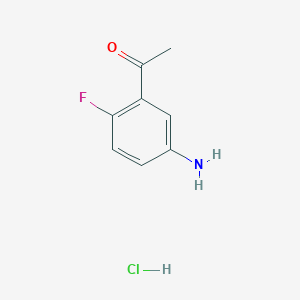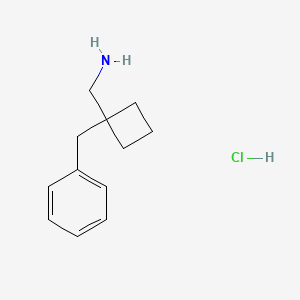
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Übersicht
Beschreibung
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a chemical compound with the CAS Number: 1384429-83-7 . It has a molecular weight of 166.18 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
- Synthesis and Anti-inflammatory Actions: A study by Nagakura et al. (1979) synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and found significant anti-inflammatory activity in the carrageenan edema test. The most active compound was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with an ED50 value of 3.5 mg/kg (Nagakura et al., 1979).
Synthesis and Structural Analysis
- Conventional Synthesis Methods: Murugavel et al. (2010) reported the synthesis of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters using conventional methods from cyclic β-keto esters, providing a new series of tetrahydroindazoles (Murugavel et al., 2010).
Positional Isomers and Ring Formation
- Positional Isomer Synthesis: Škarić et al. (1979) described the synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid, demonstrating the importance of reaction media in indazole ring formation (Škarić et al., 1979).
Spectroscopic Characterization and Antioxidant Properties
- Microwave-Assisted Synthesis: Polo et al. (2016) prepared a series of tetrahydroindazoles using microwave irradiation, offering a simple and green method for synthesizing substituted tetrahydroindazole derivatives. They also evaluated the in vitro antioxidant activity of these compounds (Polo et al., 2016).
Crystal Structure Analysis
- Study of Crystal Structure: Hu Yong-zhou (2008) investigated the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing insights into its crystalline polymorph, which has implications for stability and bioactivity (Hu Yong-zhou, 2008).
Fluorinated Indazoles
- Effect of Fluorination on Structure: Teichert et al. (2007) studied the structures of fluorinated NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, using X-ray crystallography and magnetic resonance spectroscopy. They examined how fluorination affects the supramolecular structure of NH-indazoles (Teichert et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Indazole compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole compounds generally interact with their targets by binding to the active site, thereby inhibiting the activity of the target .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Biochemische Analyse
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoarthritis cartilage explants, this compound inhibits the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), which are key players in the degradation of cartilage . This inhibition helps in reducing inflammation and preventing further tissue damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it modulates the activity of MMPs by binding to their catalytic domains, thereby preventing the breakdown of extracellular matrix components . This compound also influences gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory mediators and preservation of tissue integrity in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound also affects metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and exerting its biochemical effects.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOLZCFRFGINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)





![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
